molecular formula C21H19N7OS B2835296 N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide CAS No. 2034474-18-3

N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide

Cat. No.: B2835296
CAS No.: 2034474-18-3
M. Wt: 417.49
InChI Key: DLGSNKVHSNPKJQ-UHFFFAOYSA-N
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Description

“N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide” is a complex organic compound . Unfortunately, there is not much specific information available about this compound.


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . Carbothioamides were generated in high yield by reacting furan imidazolyl ketone with N-arylthiosemicarbazide in EtOH with a catalytic amount of conc. HCl . The reaction of carbothioamides with hydrazonyl chlorides in EtOH with triethylamine at reflux produced 1,3-thiazole derivatives .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the available resources .

Scientific Research Applications

Synthesis and Characterization

Research on heterocyclic compounds often involves the synthesis and characterization of novel compounds with potential for diverse applications. For instance, Gomha et al. (2012) explored enaminones as building blocks in heterocyclic preparations, leading to the synthesis of novel pyrazoles, pyrazolo[3,4-d]pyridazines, and other derivatives. These compounds are of interest due to their potential biological activities, including antitumor and antibacterial properties (Gomha & Abdel‐Aziz, 2012).

Antimicrobial and Anticancer Activity

The antimicrobial and anticancer activities of novel synthesized compounds have been a significant focus of research. For example, Azab et al. (2013) aimed at the synthesis of new heterocyclic compounds containing a sulfonamido moiety to serve as antibacterial agents. The study reported high activities against various bacterial strains, underscoring the potential of these compounds in medicinal chemistry (Azab, Youssef, & El-Bordany, 2013).

Heterocyclic Synthesis

The versatility of heterocyclic synthesis is well-documented, with numerous studies exploring the preparation of compounds that could have overlapping structural or functional similarities with the compound of interest. For instance, Fadda et al. (2012) reported on the utility of enaminonitriles in heterocyclic synthesis, producing a range of pyrazole, pyridine, and pyrimidine derivatives. These efforts highlight the broad scope of synthetic organic chemistry in generating structurally diverse molecules for various applications (Fadda, Etman, El-Seidy, & Elattar, 2012).

Biological Studies

The evaluation of biological activities is a critical step in the development of new compounds. Research by Abdellatif et al. (2014) on the synthesis and anticancer activity of new pyrazolo[3,4-d]pyrimidin-4-one derivatives revealed significant antitumor activity against the MCF-7 human breast adenocarcinoma cell line, demonstrating the potential of these compounds in cancer research (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).

Safety and Hazards

The safety and hazards associated with this compound are not detailed in the available resources. As with all chemicals, appropriate safety measures should be taken when handling and storing this compound .

Properties

IUPAC Name

N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-6-(3,5-dimethylpyrazol-1-yl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N7OS/c1-13-11-14(2)28(26-13)19-8-7-17(24-25-19)20(29)22-16-6-4-3-5-15(16)18-12-27-9-10-30-21(27)23-18/h3-8,11-12H,9-10H2,1-2H3,(H,22,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLGSNKVHSNPKJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)C(=O)NC3=CC=CC=C3C4=CN5CCSC5=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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